S-2-N-Cbz-Propane-1,2-diamine hydrochloride
Description
S-2-N-Cbz-Propane-1,2-diamine hydrochloride (CAS: 850033-71-5) is a chiral amine derivative widely employed in organic synthesis, particularly as a building block for peptide chemistry and pharmaceutical intermediates. Its molecular formula is C₁₁H₁₇ClN₂O₂, with a molecular weight of 244.72 g/mol . The compound features a carbobenzyloxy (Cbz) protecting group on the secondary amine, which enhances stability during synthetic reactions and allows selective deprotection under hydrogenolysis conditions . Key properties include:
- Storage: 2–8°C (short-term) or –20°C (long-term, as a solution in DMSO or ethanol) .
- Solubility: Soluble in polar solvents like methanol, DMSO, and ethanol, but insoluble in water .
- Safety: Hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Properties
IUPAC Name |
benzyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGLCRZNBCNJH-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704266 | |
| Record name | Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850033-71-5 | |
| Record name | Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Diamine Precursor Synthesis
The synthesis begins with obtaining enantiomerically pure (S)-1,2-diaminopropane. While direct resolution of racemic mixtures is possible, asymmetric catalytic methods are preferred for industrial-scale production. A validated approach involves:
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Catalytic hydrogenation of (S)-2-nitropropane :
This step ensures retention of stereochemistry at the β-carbon.
Selective Cbz Protection of the Primary Amine
Introducing the Cbz group to the primary amine while leaving the secondary amine free requires precise stoichiometric control:
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Reaction scheme :
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Solvent : Tetrahydrofuran (THF)/water (3:1 v/v) at 0–5°C.
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Base : 1.1 equiv. NaHCO₃ to maintain pH 8–9.
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Cbz-Cl : 1.05 equiv. added dropwise over 30 minutes.
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Reaction time : 2 hours at 0°C, then 12 hours at 25°C.
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Work-up :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for improved stability and crystallinity:
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Procedure :
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Molecular weight : 244.72 g/mol (C₁₁H₁₇ClN₂O₂).
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Melting point : 238–243°C (decomposition).
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Optical rotation : [α]²⁵D = -4° (c = 2.0 in H₂O).
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Industrial-Scale Production Optimization
Catalytic System Enhancements
Recent advances focus on minimizing racemization during Cbz protection:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Catalyst | Pd/C (10 wt%) | Raney Ni (low-cost) |
| Temperature | 25°C | 40°C |
| H₂ Pressure | 1 atm | 3 atm |
| Space-time yield | 0.8 g/L·h | 2.5 g/L·h |
Transitioning to Raney Ni reduces costs by 40% without compromising enantiomeric excess (ee > 98%).
Solvent Recycling and Waste Reduction
Green chemistry principles are applied to improve sustainability:
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Solvent recovery :
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Byproduct management :
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Excess Cbz-Cl is quenched with NaHSO₃ to form water-soluble sulfonates.
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Analytical Characterization and Quality Control
Purity Assessment
Critical quality attributes are monitored using:
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HPLC-MS :
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Chiral CE :
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Buffer : 50 mM β-cyclodextrin in 25 mM phosphate (pH 2.5).
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Migration time difference : 0.4 minutes between enantiomers.
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Chemical Reactions Analysis
Types of Reactions: S-2-N-Cbz-Propane-1,2-diamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield corresponding amides or imines, while reduction reactions may produce primary amines .
Scientific Research Applications
S-2-N-Cbz-Propane-1,2-diamine hydrochloride has diverse applications in scientific research due to its unique properties and versatility. It is used in drug development as a building block for synthesizing various pharmaceutical compounds. In chemistry, it serves as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is used for developing therapeutic agents and studying biological pathways. Additionally, it finds applications in the industrial sector for catalysis and material science.
Mechanism of Action
Comparison with Other Similar Compounds: S-2-N-Cbz-Propane-1,2-diamine hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include (S)-2-N-Cbz-propane-1,2-diamine and other protected diamines. These compounds share similar protective groups but differ in their substituents and overall reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with S-2-N-Cbz-Propane-1,2-diamine hydrochloride, differing in protecting groups, alkyl chain length, or stereochemistry:
Structural Analogues
Physicochemical Properties
- Solubility : The Cbz group improves solubility in organic solvents compared to unprotected diamines (e.g., (S)-Propane-1,2-diamine dihydrochloride, which is hygroscopic and water-soluble) .
- Stability: Cbz-protected compounds are stable under basic conditions but degrade under hydrogenolysis, whereas BOC-protected analogues (e.g., S-2-N-BOC-propane-1,2-diamine HCl) decompose in acidic media .
Biological Activity
S-2-N-Cbz-Propane-1,2-diamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential applications in drug development and protein design. This article explores its biological activity, synthesis methods, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 244.72 g/mol
- CAS Number : 850033-71-5
Biological Activity
This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its primary biological activities include:
- Antimalarial Activity : The compound has been utilized in the synthesis of MMV693183, a promising candidate for treating uncomplicated malaria. The regioselective synthesis of this compound highlights the utility of this compound in developing effective antimalarial agents .
- Protein Design : It plays a role in the design of functional metalloenzymes, where its structure aids in understanding protein interactions and stability. Research indicates that derivatives of S-2-N-Cbz-Propane-1,2-diamine can induce structural changes in proteins that enhance their catalytic properties .
- Regioselectivity in Synthesis : The compound's ability to act as a protecting group in organic synthesis allows for high regioselectivity, which is crucial for producing complex molecules with specific biological activities .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Protection of Amines : The initial step often includes the protection of amines using carbobenzyloxy (Cbz) groups to prevent unwanted reactions during subsequent steps.
- Regioselective Reactions : Utilizing various solvents and bases, researchers have optimized conditions to achieve high yields of desired products while minimizing side reactions. For instance, polar protic solvents have been shown to enhance reaction efficiency significantly .
- Deprotection and Finalization : The final steps generally involve deprotecting the amines to yield the free diamine necessary for biological applications.
Case Study 1: Antimalarial Drug Development
In a study focused on MMV693183, researchers synthesized the compound through a series of reactions involving this compound. The synthesis involved protecting the amine group and subsequent acylation, leading to a compound with significant antimalarial activity. The study reported an overall yield of 61% for the final product after several optimization steps .
Case Study 2: Protein Engineering
Another study explored the use of this compound in designing zinc-finger proteins that exhibit hydrolytic activity. The introduction of this diamine into protein structures demonstrated enhanced stability and catalytic efficiency when coordinated with metal ions like Zn(II). This work underscores the importance of such compounds in advancing protein engineering techniques .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for S-2-N-Cbz-Propane-1,2-diamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sequential protection and deprotection steps. A common approach involves:
- Step 1 : Cbz (carbobenzyloxy) protection of the primary amine group in propane-1,2-diamine using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
- Step 2 : Selective methylation or functionalization of the secondary amine, followed by HCl treatment to form the hydrochloride salt .
- Critical Factors : Reaction pH, solvent polarity (e.g., DCM vs. THF), and stoichiometric control of reagents are crucial to avoid overprotection or byproducts. Yields range from 60–80% under optimized conditions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC/MS : To confirm molecular weight (e.g., exact mass ~250–300 Da) and detect impurities .
- ¹H/¹³C NMR : Key signals include the Cbz group’s aromatic protons (δ 7.2–7.4 ppm) and methylene groups adjacent to amines (δ 3.0–3.5 ppm) .
- Elemental Analysis : Verify Cl⁻ content (~10–12% for hydrochloride salts) .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water. For cell-based studies, dissolve in DMSO (≤0.1% v/v) to avoid cytotoxicity. Precipitation in aqueous buffers may require pH adjustment (optimal pH 4–6) .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-proline derivatives) or enantioselective catalysis .
- Chromatographic Separation : Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) resolves enantiomers with >98% ee .
- Kinetic Control : Adjust reaction temperature (-20°C to 0°C) to favor the desired enantiomer during Cbz protection .
Q. What strategies mitigate instability of the Cbz group under acidic or reducing conditions?
- Answer :
- Protection Alternatives : Replace Cbz with stable groups (e.g., Fmoc) if downstream reactions require harsh conditions .
- Controlled Deprotection : Use catalytic hydrogenation (H₂/Pd-C) at low pressure (1–3 atm) to selectively remove Cbz without degrading the diamine backbone .
- Buffered Systems : Maintain pH >5 during storage to prevent premature deprotection .
Q. How do structural modifications (e.g., methylation, halogenation) impact the compound’s bioactivity?
- Answer :
- Methylation : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility .
- Halogenation (e.g., Cl) : Increases hydrogen-bonding capacity, which may enhance binding to targets like enzyme active sites .
- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., proteases) between modified and parent compounds .
Data Contradiction & Troubleshooting
Q. Discrepancies observed in melting points across literature: How to resolve?
- Answer : Reported melting points vary (175–201°C) due to:
- Hydration State : Anhydrous vs. monohydrate forms .
- Impurity Profiles : Residual solvents (e.g., EtOAc) lower observed mp. Use TGA-DSC to confirm thermal behavior .
Q. Conflicting solubility data in polar vs. nonpolar solvents: What causes this?
- Answer : The hydrochloride salt’s ionic nature favors polar solvents, but aggregation in aqueous systems (due to hydrophobic Cbz group) reduces apparent solubility. Use dynamic light scattering (DLS) to assess particle size in suspension .
Safety & Handling
Q. What precautions are critical when handling this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
